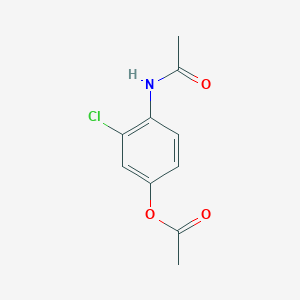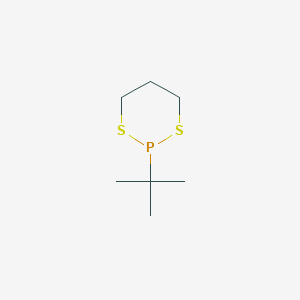
2-tert-Butyl-1,3,2-dithiaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-1,3,2-dithiaphosphinane is a chemical compound with the molecular formula C7H15PS2. It is a member of the dithiaphosphinane family, which are organophosphorus compounds containing a phosphorus atom bonded to two sulfur atoms and an organic substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3,2-dithiaphosphinane typically involves the reaction of tert-butylphosphine with sulfur. One common method includes the use of tert-butylphosphine and elemental sulfur in a solvent such as toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the phosphorus and sulfur components .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1,3,2-dithiaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphines or thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles such as amines or alcohols replace one of the sulfur atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in ether solvents under an inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in polar solvents such as acetonitrile or dimethyl sulfoxide
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines, thiols.
Substitution: Phosphine derivatives with various substituents
Scientific Research Applications
2-tert-Butyl-1,3,2-dithiaphosphinane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,3,2-dithiaphosphinane involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of coordination complexes with metals or the modification of biological macromolecules. The compound can participate in redox reactions, influencing cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Another organophosphorus compound with similar steric properties but different reactivity due to the absence of sulfur atoms.
Di-tert-butylphosphine: Similar in structure but lacks the dithiaphosphinane ring, leading to different chemical behavior.
tert-Butylphosphine: A simpler compound with only one tert-butyl group attached to the phosphorus atom
Uniqueness
2-tert-Butyl-1,3,2-dithiaphosphinane is unique due to its dithiaphosphinane ring structure, which imparts distinct chemical properties and reactivity. The presence of both phosphorus and sulfur atoms allows for diverse chemical interactions and applications in various fields .
Properties
CAS No. |
60991-63-1 |
|---|---|
Molecular Formula |
C7H15PS2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
2-tert-butyl-1,3,2-dithiaphosphinane |
InChI |
InChI=1S/C7H15PS2/c1-7(2,3)8-9-5-4-6-10-8/h4-6H2,1-3H3 |
InChI Key |
AJCPVRRISZTBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



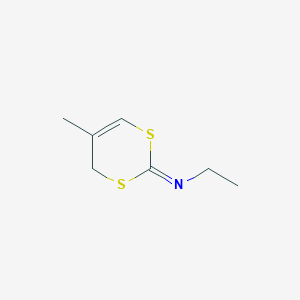

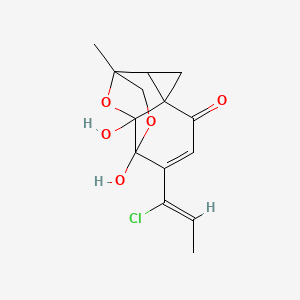




![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
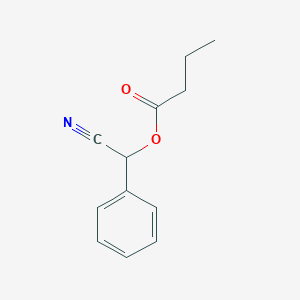
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
